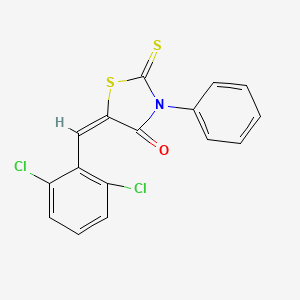
4-cyano-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(4-méthylphényl)benzamide : est un composé organique de formule moléculaire C15H12N2O . Il est caractérisé par la présence d'un groupe cyano (-CN) et d'un groupe benzamide (-CONH-) liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-cyano-N-(4-méthylphényl)benzamide implique généralement la réaction du 4-méthylbenzonitrile avec le chlorure de benzoyle en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final dans des conditions contrôlées.
Méthodes de production industrielle : Dans un environnement industriel, la synthèse du 4-cyano-N-(4-méthylphényl)benzamide peut être mise à l'échelle en utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine (-NH2).
Substitution : Le groupe benzamide peut participer à des réactions de substitution, où l'atome d'hydrogène est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur sont couramment utilisés.
Substitution : Les réactions de substitution nécessitent souvent la présence d'un catalyseur, tel que le palladium sur charbon (Pd/C), et peuvent être réalisées dans des conditions douces.
Principaux produits :
Oxydation : Dérivés oxydés du composé original.
Réduction : Dérivés aminés du composé original.
Substitution : Divers dérivés de benzamide substitués.
4. Applications de la recherche scientifique
Chimie : Le 4-cyano-N-(4-méthylphényl)benzamide est utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes. Il est également utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions entre les petites molécules et les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine : Le composé a des applications potentielles en chimie médicinale, en particulier dans le développement de nouveaux médicaments. Il fait l'objet de recherches pour son potentiel à inhiber certaines enzymes et certains récepteurs impliqués dans les processus pathologiques.
Industrie : Dans le secteur industriel, le 4-cyano-N-(4-méthylphényl)benzamide est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
5. Mécanisme d'action
Le mécanisme d'action du 4-cyano-N-(4-méthylphényl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe cyano et le groupe benzamide jouent un rôle crucial dans la liaison à ces cibles, conduisant à la modulation de leur activité. Ce composé peut inhiber ou activer diverses voies biochimiques, selon la nature de la cible.
Applications De Recherche Scientifique
Chemistry: 4-cyano-N-(4-methylphenyl)benzamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is being investigated for its potential to inhibit certain enzymes and receptors involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and benzamide group play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 4-cyano-N-(4-acétylphényl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
- N-(2-cyano-4-méthylphényl)benzamide
Comparaison : Le 4-cyano-N-(4-méthylphényl)benzamide est unique en raison de la présence à la fois d'un groupe cyano et d'un groupe méthyle sur le cycle benzénique. Cette combinaison de groupes fonctionnels confère des propriétés chimiques spécifiques, telles qu'une stabilité et une réactivité accrues, ce qui le distingue d'autres composés similaires.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-cyano-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H12N2O/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,1H3,(H,17,18) |
Clé InChI |
NWSPEKLGHUDDMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)
![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
